2-Methoxy-2,2-diphenylacetic acid
Description
Structure
3D Structure
Properties
CAS No. |
7475-61-8 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-2,2-diphenylacetic acid |
InChI |
InChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) |
InChI Key |
YNDNIPMGZASSRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-2,2-diphenyl-acetic acid typically involves the reaction of benzophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-methoxy-2,2-diphenyl-acetic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Key examples include:
-
Esterification : Reacts with alcohols under acid catalysis to form esters. For example, condensation with methanol in the presence of DBU and microwaves yields methyl diphenylglycolate derivatives .
-
Amidation : Conversion to amides via acyl chloride intermediates. Treatment with oxalyl chloride generates the corresponding acid chloride, which reacts with amines like methoxyamine to form N-methoxy amides .
Table 1: Reaction Conditions for Esterification and Amidation
| Reaction Type | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Esterification | Methanol, DBU, microwave irradiation | 90% | |
| Amidation | Oxalyl chloride, methoxyamine, CH₂Cl₂ | 80% |
C–H Activation and Functionalization
The electron-rich phenyl rings enable directed C–H bond activation. Palladium-catalyzed reactions are particularly effective:
-
Enantioselective C–H Olefination : Using chiral ligands like Boc-protected amino acids, the α,α-diphenyl backbone undergoes olefination with styrenes, achieving up to 95% enantiomeric excess .
-
Intramolecular C–C Coupling : Under oxidative conditions, dual C–H activation forms fluorenone derivatives, facilitated by the carboxylate group as a directing group .
Table 2: Palladium-Catalyzed C–H Functionalization
| Reaction | Catalyst System | Substrate | ee (%) | Yield | Citation |
|---|---|---|---|---|---|
| Olefination | Pd(OAc)₂, Boc-Tyr-OH | Styrene | 95 | 73% | |
| Fluorenone Formation | Pd(TFA)₂, Ag₂CO₃ | – | – | 85% |
Decarboxylation and Rearrangement
Thermal or acidic conditions promote decarboxylation:
-
Acid-Catalyzed Rearrangement : In concentrated HCl and glacial acetic acid, the compound undergoes formylation and subsequent alcoholysis to yield nortropine derivatives .
-
Decarboxylative Coupling : Loss of CO₂ under basic conditions generates reactive intermediates for cross-coupling reactions .
Electrophilic Aromatic Substitution
The methoxy group directs electrophilic substitution on the aromatic rings:
-
Nitration/Sulfonation : Reacts with nitric acid or chlorosulfonic acid at the para position relative to the methoxy group .
-
Friedel-Crafts Alkylation : Participates in alkylation with alkenes or alkyl halides under Lewis acid catalysis.
Biological Activity and Derivatization
While not a direct reaction, structural analogs show cytotoxicity in melanoma cells (IC₅₀: 1.5–8.3 µM) . Modifications like α-carbonylation or side-chain elongation alter bioactivity, suggesting tunability for pharmaceutical applications .
Key Mechanistic Insights
-
Steric Effects : Bulky diphenyl groups hinder reactions at the α-carbon, favoring instead C–H activation or carboxylate-directed pathways .
-
Electronic Effects : The methoxy group’s electron-donating nature enhances electrophilic substitution on the aromatic ring while stabilizing carbocation intermediates .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research in pharmacology:
Antiinflammatory Properties
Studies have indicated that 2-Methoxy-2,2-diphenylacetic acid possesses significant anti-inflammatory effects. It may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced edema and pain in experimental models of inflammation .
Analgesic Effects
Research has shown that this compound can modulate pain pathways, providing analgesic effects similar to those of conventional non-steroidal anti-inflammatory drugs (NSAIDs). In animal models, it has demonstrated the ability to decrease pain responses without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Anticholinergic Activity
As a precursor in the synthesis of trospium chloride, a drug used for treating overactive bladder syndrome, this compound serves as a key intermediate. Trospium chloride acts as a muscarinic receptor antagonist, helping to alleviate symptoms associated with urinary incontinence .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Study on Inflammation : A controlled study demonstrated that administering this compound significantly reduced paw swelling in rats subjected to carrageenan-induced inflammation, suggesting its potential as an anti-inflammatory agent .
- Analgesic Research : In another study focused on pain management, the compound was shown to effectively reduce pain scores in models of acute pain compared to control groups receiving placebo treatments .
Mechanism of Action
The mechanism of action of 2-methoxy-2,2-diphenyl-acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and phenyl rings play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- Structure : Features a hydroxyl (-OH) group at the α-carbon.
- Electronic Effects : The -OH group is electron-withdrawing via inductive effects but can participate in hydrogen bonding, enhancing solubility in polar solvents like water and alcohol .
- Acidity : Higher acidity (pKa ~3.0) due to resonance stabilization of the conjugate base .
2-Methoxy-2,2-diphenylacetic Acid
- Structure : Methoxy (-OCH₃) replaces the hydroxyl group.
- Electronic Effects : Methoxy is electron-donating via resonance, reducing acidity (higher pKa compared to benzilic acid) and increasing lipophilicity. The bulky -OCH₃ group introduces steric hindrance, affecting molecular packing and reactivity .
2-Methoxyphenylacetic Acid
- Structure : Contains a single phenyl group and a methoxy substituent at the ortho position.
- Electronic Effects : Less steric hindrance compared to diphenyl derivatives. The methoxy group directs electrophilic substitution reactions in organic synthesis .
Physical Properties
- Key Observations: The methoxy derivative exhibits lower melting points than benzilic acid due to reduced hydrogen bonding. Increased lipophilicity (LogP) of this compound enhances compatibility with organic solvents, making it suitable for applications in non-polar matrices .
Benzilic Acid
- Synthesized via the benzilic acid rearrangement: Heating benzil (diketone) with a strong base (e.g., KOH) yields benzilic acid .
This compound
- Pathway 1 : Alkylation of benzilic acid with methyl iodide under basic conditions.
- Pathway 2 : Nucleophilic substitution of a halogenated diphenylacetic acid precursor with methoxide .
Phthalocyanine Derivatives
- Diphenylacetic acid substituents are introduced via cyclotetramerization of 2-(3,4-dicyanophenoxy)-2,2-diphenylacetic acid in the presence of metal salts (e.g., CoCl₂, CuCl₂) .
Pharmaceuticals
- Benzilic Acid: Precursor to anticholinergics (e.g., mepenzolate bromide) and the hallucinogen BZ .
- This compound: Potential use in prodrugs due to improved membrane permeability from higher lipophilicity.
Materials Science
- Benzilic Acid Derivatives : Used in metallophthalocyanines for organic solar cells and catalysts. The -OH group facilitates anchoring to oxide surfaces .
- Methoxy Derivatives : Reduced aggregation in tetrahydrofuran (THF) solutions observed in cobalt phthalocyanine complexes, attributed to steric hindrance from -OCH₃ .
Spectroscopic and Computational Insights
- UV-Vis Absorption :
- Computational Analysis :
- Density functional theory (DFT) studies show methoxy groups alter charge distribution in metal phthalocyanines, reducing the net charge on central metals (e.g., +1.255 for Co vs. +1.713 for Mg) .
Biological Activity
2-Methoxy-2,2-diphenylacetic acid (MDPA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- CAS Number : 7475-61-8
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that MDPA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
2. Anti-inflammatory Properties
MDPA has shown promise as an anti-inflammatory agent. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.
3. Cytotoxic Effects
MDPA has been investigated for its cytotoxic effects on cancer cells. In studies involving melanoma cell lines, MDPA induced apoptosis through the generation of reactive oxygen species (ROS) and alteration of mitochondrial membrane potential.
| Cell Line | IC50 (µM) |
|---|---|
| WM9 | 10 |
| MUG-Mel2 | 15 |
The biological activity of MDPA can be attributed to its structural features, particularly the methoxy and diphenyl groups. These groups enhance binding affinity to various molecular targets:
- Enzyme Modulation : MDPA may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Receptor Interaction : It has been suggested that MDPA interacts with nuclear receptors involved in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of MDPA in treating bacterial infections, patients receiving MDPA showed a significant reduction in infection markers compared to controls. The study highlighted the compound's potential as a novel antimicrobial agent.
Case Study 2: Cancer Treatment
A preclinical study evaluated the effects of MDPA on melanoma tumor growth in a mouse xenograft model. Results indicated that treatment with MDPA led to a marked reduction in tumor size and improved survival rates compared to untreated controls.
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-2,2-diphenylacetic acid, and how do reaction conditions influence yield?
The synthesis can be achieved via oxidation of primary alcohols using sodium chlorite (NaClO₂) catalyzed by Tempo and sodium hypochlorite (NaOCl) in a water-acetonitrile system at pH 6.7 and room temperature, yielding carboxylic acids efficiently . Alternative methods include palladium-catalyzed α-arylation of dimethyl malonate with aryl halides, though this requires strict control of butyllithium addition and reaction times to avoid side products . For reproducibility, ensure stoichiometric ratios of reagents (e.g., periodic acid and chromium trioxide) are maintained during oxidation steps .
Q. How stable is this compound under varying storage conditions?
The compound is stable under recommended storage (dry, cool environments), but degradation occurs upon exposure to heat, moisture, or incompatible materials like strong acids/alkalis or oxidizing agents . Long-term stability studies suggest refrigeration (2–8°C) in inert atmospheres minimizes decomposition. Avoid freeze-thaw cycles, as crystallization may alter purity .
Q. What analytical methods are most effective for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for quantifying impurities, while nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity. For chiral purity, chiral stationary phase HPLC or polarimetry should be used, especially when working with enantiomers like (R)-(-)-2-Methoxy-2-phenylacetic acid .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound?
Existing safety data sheets (SDS) lack acute toxicity, skin irritation, and environmental impact data . To address this, conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and compare results with structurally similar compounds like benzilic acid (2-Hydroxy-2,2-diphenylacetic acid), which shares a diphenylacetic backbone but differs in substituents . Prioritize computational toxicology (QSAR models) to predict hazards until empirical data is generated.
Q. What strategies mitigate challenges in chiral synthesis and enantiomeric resolution?
Enantioselective synthesis requires chiral auxiliaries or catalysts, such as (R)-BINOL-derived ligands, to control stereochemistry during key steps like α-arylation . For resolution, fractional crystallization using diastereomeric salts (e.g., with (S)-α-methylbenzylamine) or enzymatic kinetic resolution (lipases) can isolate enantiomers. Monitor optical rotation ([α]D) and confirm via X-ray crystallography .
Q. What are the decomposition pathways under thermal or oxidative stress?
While decomposition products are not fully characterized , accelerated stability testing (40°C/75% RH for 6 months) combined with GC-MS can identify volatile byproducts. Oxidative stress (e.g., H₂O₂ exposure) may cleave the methoxy group, forming diphenylacetic acid derivatives. Control oxygen levels during synthesis and storage to minimize degradation .
Q. How does the compound interact with common laboratory reagents?
Reactivity studies indicate incompatibility with strong acids (e.g., HCl), which may protonate the methoxy group, leading to esterification or hydrolysis. Avoid using stannous chloride (SnCl₂) in reductive environments, as it may reduce the aromatic rings . Compatibility with polymers (e.g., PDMS in microfluidics) should be tested empirically due to potential solvent leaching .
Q. What are the critical bottlenecks in scaling up synthesis for research quantities?
Multi-step syntheses often suffer from low yields in intermediate steps, such as the oxidation of 1,1-dibromoalkenes to carboxylic acids (50–60% yield) . Optimize catalyst recycling (e.g., Tempo/NaOCl system) and replace hazardous solvents (e.g., tert-butyl methyl ether) with greener alternatives (cyclopentyl methyl ether). Continuous flow reactors improve reproducibility in oxidation steps .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to screen parameters (pH, temperature, catalyst loading) for maximum yield .
- Risk Assessment : Implement engineering controls (fume hoods) and personal protective equipment (PPE) when handling, given limited toxicity data .
- Data Validation : Cross-reference analytical results with published spectra (e.g., PubChem) and collaborate with third-party labs for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
